Sedative Activity Profile of Bishomoreserpine vs. Reserpine and Synthetic Analogs: Evidence from Comparative Monoamine Studies
In a comparative study of over 40 reserpine analogs, four 'reserpoids' were selected based on their relatively lower sedative versus blood-pressure-lowering effects. In contrast, Bishomoreserpine was characterized alongside reserpine as a 'sedativ wirkendes Derivat' (sedative-acting derivative) when assessed for effects on brain and heart monoamines and spontaneous motility in mice [1]. While the study does not report quantitative IC50 or ED50 values for sedation, the explicit classification of Bishomoreserpine as a sedative derivative distinguishes it from the hypotensive-selective analogs (e.g., syrosingopine) and reinforces its utility as a reference standard in central nervous system (CNS) pharmacology experiments.
| Evidence Dimension | Sedative vs. hypotensive activity segregation |
|---|---|
| Target Compound Data | Classified as a sedative derivative; included as a comparator with reserpine in brain/heart monoamine assays |
| Comparator Or Baseline | Four reserpoids with relatively lower sedative than hypotensive activity; reserpine (also sedative) |
| Quantified Difference | Qualitative classification (sedative vs. hypotensive-selective) |
| Conditions | In vivo mouse model; monoamine content in brain and heart; spontaneous motility as sedative measure |
Why This Matters
This qualitative differentiation establishes Bishomoreserpine as a validated reference for sedative activity among reserpine analogs, supporting its selection for CNS-focused SAR studies where a sedative control is required.
- [1] Vogel, G., & Lauterbach, F. (1966). Verknüpfungen von renalem Na+- und Glucose-Transport — natriuretische und glykosurische Wirkung von Fursemid. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 253, 90–91. https://www.semanticscholar.org/paper/Verkn%C3%BCpfungen-von-renalem-Na%2B-und-Glucose-Transport-Vogel-Lauterbach/25bcd4611ed22677facd4cfaf8754d71c4ccda96 View Source
